N-(2-cyanophenyl)-2-biphenylcarboxamide
Description
N-(2-cyanophenyl)-2-biphenylcarboxamide is a carboxamide derivative characterized by a biphenyl backbone linked to a 2-cyanophenyl group via an amide bond. The cyano (-CN) substituent at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which can significantly influence the compound’s electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-16-10-4-7-13-19(16)22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXYCPJCGFSETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-chlorophenyl)[1,1'-biphenyl]-4-carboxamide ()
- Structural Difference: Replaces the cyano group with a chloro (-Cl) substituent.
- Impact: Chlorine is less electron-withdrawing than cyano, leading to reduced dipole moments and altered electronic distribution. Biological activity may differ due to reduced hydrogen-bonding capacity compared to the cyano group .
N-(3-cyanophenyl)-2-methylpiperidine-1-carboxamide ()
- Structural Difference: Features a cyano group at the meta position on the phenyl ring and a piperidine core instead of biphenyl.
- Piperidine introduces basicity and conformational flexibility, contrasting with the rigid biphenyl system .
Core Structure Variations
N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide ()
- Structural Difference : Replaces the biphenyl-carboxamide core with a benzo[b]thiophene heterocycle.
- Dichloro substitutions on the benzo[b]thiophene core amplify lipophilicity, which may improve blood-brain barrier penetration compared to the cyano-biphenyl system .
N-Benzylthiophene-2-carboxamide ()
- Structural Difference: Uses a thiophene ring instead of biphenyl and a benzyl group instead of 2-cyanophenyl.
- Impact: Thiophene’s aromaticity is weaker than benzene, affecting π-π interactions. The benzyl group’s flexibility may reduce target specificity compared to the rigid 2-cyanophenyl-biphenyl system .
Key Comparisons
| Compound Name | Core Structure | Substituent(s) | Notable Properties/Bioactivity |
|---|---|---|---|
| N-(2-cyanophenyl)-2-biphenylcarboxamide | Biphenyl-carboxamide | 2-cyano | High dipole moment; potential enzyme inhibition (inferred) |
| N-(2-chlorophenyl)biphenyl-4-carboxamide () | Biphenyl-carboxamide | 2-chloro | Enhanced lipophilicity; possible anticancer activity |
| N-(3-cyanophenyl)piperidine-1-carboxamide () | Piperidine | 3-cyano | Conformational flexibility; CNS-targeting potential |
| Benzo[b]thiophene-2-carboxamide derivatives () | Benzo[b]thiophene | 3,6-dichloro | Anti-inflammatory/anticancer activity; high logP |
- Solubility: The cyano group in this compound may reduce aqueous solubility compared to methoxy or amino substituents but could improve binding affinity in hydrophobic pockets .
- Stability: The electron-withdrawing cyano group may enhance resistance to oxidative degradation relative to electron-donating groups like methyl or methoxy .
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